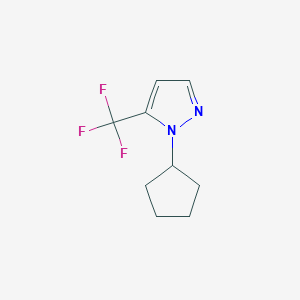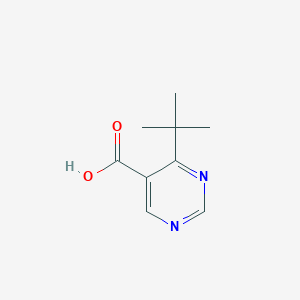
2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid is an organic compound with the molecular formula C11H12O4S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a phenyl group attached to the third carbon of the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid typically involves the reaction of a thietane derivative with a phenyl group under specific conditions One common method involves the use of a thietane-3-one precursor, which is reacted with phenylmagnesium bromide to introduce the phenyl group The resulting intermediate is then oxidized to form the 1,1-dioxo derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride
- 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride
- 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride
Uniqueness
2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid is unique due to the presence of both a phenyl group and a thietane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-(1,1-dioxo-3-phenylthietan-3-yl)acetic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)6-11(7-16(14,15)8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI Key |
ILRNPXNPIZDFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


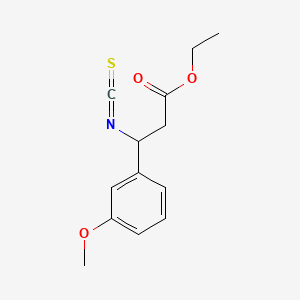

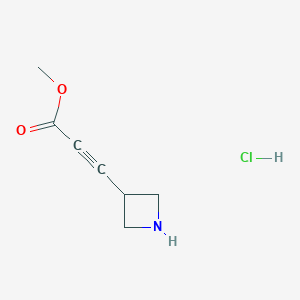
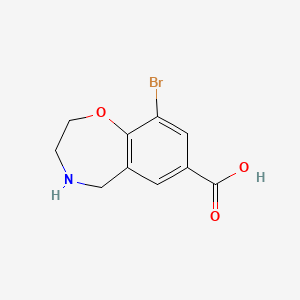
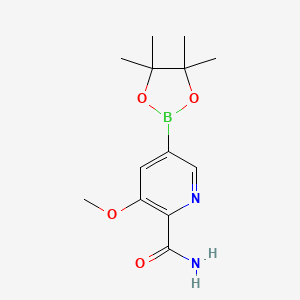
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
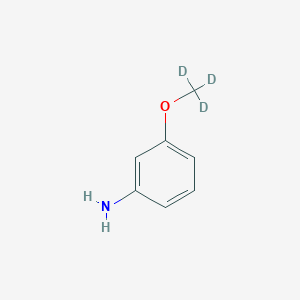
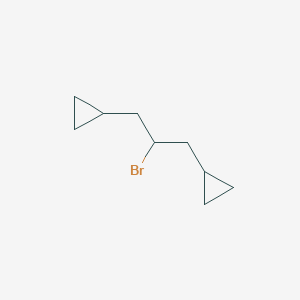
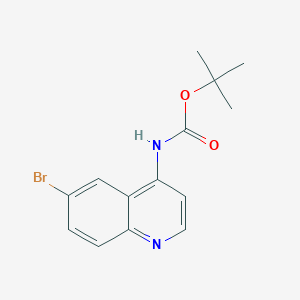
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
